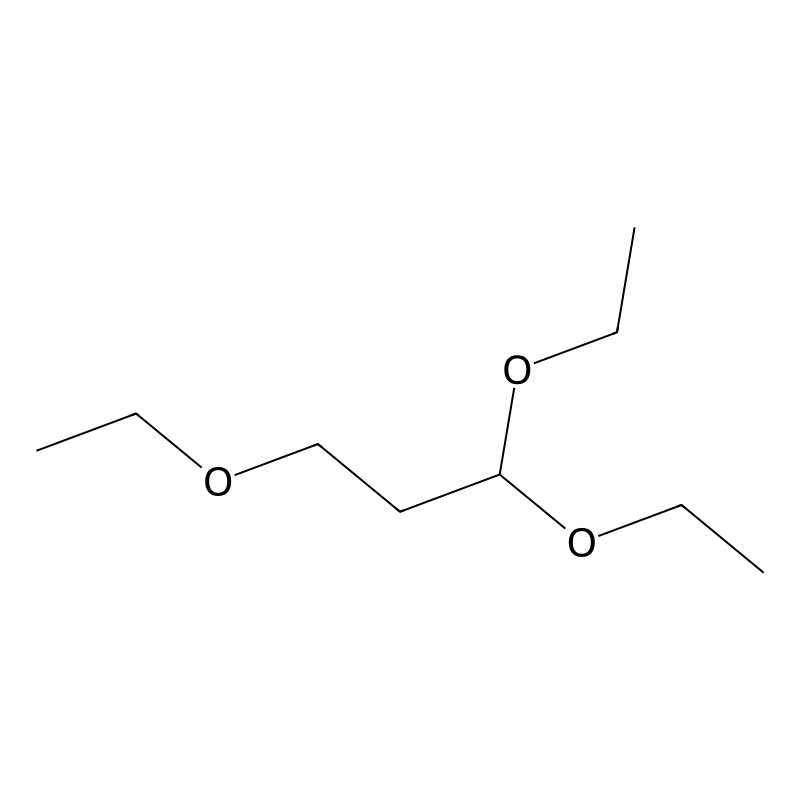1,1,3-Triethoxypropane

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
1,1,3-Triethoxypropane is an organic compound with the molecular formula C₉H₂₀O₃. It is also known by several other names, including β-Ethoxypropionaldehyde diethyl acetal and 3-Ethoxypropionaldehyde diethyl acetal. This compound features three ethoxy groups attached to a propane backbone, contributing to its unique chemical properties and reactivity. The structure of 1,1,3-Triethoxypropane can be represented as follows:
1,1,3-Triethoxypropane is primarily utilized in organic synthesis and has applications in various industrial processes.
- Oxidation: This compound can be oxidized to yield corresponding aldehydes or carboxylic acids, depending on the conditions and reagents used.
- Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
- Substitution: The ethoxy groups are susceptible to nucleophilic substitution reactions, allowing for the introduction of different functional groups. Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction.
While specific biological activities of 1,1,3-Triethoxypropane are not extensively documented, it has been identified as a component in certain distilled alcoholic beverages. Its presence has been linked to sensory characteristics that may affect flavor profiles. For instance, it has been associated with undesirable flavors in beverages like Calvados due to its formation from acrolein during fermentation .
The synthesis of 1,1,3-Triethoxypropane can be achieved through several methods:
- Acetalization: A common synthetic route involves the reaction of propionaldehyde with ethanol in the presence of an acid catalyst. This process initially forms a hemiacetal intermediate, which subsequently reacts with additional ethanol to yield the final acetal product .
- Direct Etherification: Another method involves direct etherification of propanol with ethyl alcohol under acidic conditions.
1,1,3-Triethoxypropane finds utility in various fields:
- Organic Synthesis: It serves as a building block in the synthesis of complex organic molecules.
- Chemical Industry: The compound is used in producing polymers and resins.
- Biochemical Research: It can act as a substrate in enzyme-catalyzed reactions, facilitating studies on metabolic pathways .
Several compounds share structural similarities with 1,1,3-Triethoxypropane:
| Compound Name | Structure Description | Unique Features |
|---|---|---|
| 1,1,1-Triethoxypropane | Three ethoxy groups on one carbon | Different substitution pattern affects reactivity |
| 1,1,2-Triethoxypropane | Two ethoxy groups on one carbon | Distinct chemical properties |
| 1,1,3-Triethoxybutane | Extended carbon chain with ethoxy groups | Alters physical and chemical characteristics |
The uniqueness of 1,1,3-Triethoxypropane lies in its specific arrangement of ethoxy groups and its potential reactivity profiles compared to these similar compounds .
XLogP3
Boiling Point
Melting Point
UNII
GHS Hazard Statements
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Flammable;Irritant







